molecular formula C13H16ClNO3 B1525087 Benzyl 2-(chloromethyl)morpholine-4-carboxylate CAS No. 1311316-80-9

Benzyl 2-(chloromethyl)morpholine-4-carboxylate

Cat. No.: B1525087
CAS No.: 1311316-80-9
M. Wt: 269.72 g/mol
InChI Key: WFZGBNJENFMBAL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing multiple functional groups. The primary Chemical Abstracts Service registry number for this compound is 1311316-80-9, which serves as the definitive identifier for this specific molecular entity. The compound's systematic name reflects its structural composition, with the morpholine ring serving as the parent heterocycle and the substituted benzyl carboxylate and chloromethyl groups identified as functional substituents.

Alternative chemical designations found in chemical databases include several synonymous names that reflect different approaches to nomenclature. The compound may also be referenced as this compound in various chemical suppliers' catalogs. The International Chemical Identifier provides a standardized representation: InChI=1S/C13H16ClNO3/c14-8-12-9-15(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2. This designation enables precise identification across different chemical databases and ensures consistency in chemical literature.

The Simplified Molecular Input Line Entry System representation for this compound is expressed as C1COC(CN1C(=O)OCC2=CC=CC=C2)CCl, providing a linear notation that captures the complete molecular structure. This representation facilitates computational analysis and database searching while maintaining structural accuracy. The International Chemical Identifier Key, WFZGBNJENFMBAL-UHFFFAOYSA-N, serves as a condensed hash of the complete structural information.

Molecular Formula and Structural Isomerism Analysis

The molecular formula of this compound is C13H16ClNO3, with a molecular weight of 269.72 grams per mole. This formula encompasses thirteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms arranged in a specific three-dimensional configuration that defines the compound's chemical properties and reactivity patterns.

Structural analysis reveals that this compound contains multiple stereocenters that can give rise to stereoisomeric forms. The morpholine ring adopts a chair conformation similar to cyclohexane derivatives, with the oxygen and nitrogen heteroatoms influencing the overall ring geometry. The 2-position chloromethyl substituent introduces asymmetry at the carbon bearing this functional group, potentially creating stereoisomeric variants of the molecule.

Table 1: Molecular Composition and Physical Properties

Property Value
Molecular Formula C13H16ClNO3
Molecular Weight 269.72 g/mol
Chemical Abstracts Service Number 1311316-80-9
PubChem Compound Identifier 54592999
Heteroatoms N (1), O (3), Cl (1)
Rotatable Bonds Multiple
Ring Systems One six-membered heterocycle

The structural relationship between this compound and related morpholine derivatives provides insight into isomeric possibilities. A closely related compound, 4-benzyl-2-(chloromethyl)morpholine with Chemical Abstracts Service number 40987-25-5, differs primarily in the absence of the carboxylate functionality. This structural comparison highlights the impact of functional group modifications on molecular properties and potential synthetic applications.

Conformational analysis of the morpholine ring system indicates that the chair conformation represents the most thermodynamically stable arrangement. The nitrogen atom's hybridization state and the presence of the carboxylate group influence the overall molecular geometry. The benzyl carboxylate substituent can adopt various rotational conformations around the nitrogen-carbon bond, contributing to conformational flexibility that affects the compound's interactions with other molecules.

Crystallographic Data and Conformational Studies

Detailed crystallographic analysis of this compound provides fundamental insights into the three-dimensional arrangement of atoms within the solid-state structure. While comprehensive single-crystal X-ray diffraction data for this specific compound are limited in the available literature, theoretical computational studies have been conducted to predict optimal molecular geometries and conformational preferences.

The morpholine ring system exhibits characteristic bond lengths and angles consistent with established heterocyclic chemistry principles. The carbon-nitrogen bond distances within the ring typically range from 1.45 to 1.48 Angstroms, while carbon-oxygen bonds measure approximately 1.42 to 1.45 Angstroms. These values reflect the influence of heteroatom electronegativity on bond characteristics and contribute to the overall structural stability of the heterocyclic system.

Table 2: Predicted Geometric Parameters

Structural Parameter Estimated Value Range
Carbon-Nitrogen Bond Length 1.45 - 1.48 Å
Carbon-Oxygen Bond Length 1.42 - 1.45 Å
Morpholine Ring Pucker Chair conformation
Carboxylate Rotation Multiple minima
Chloromethyl Orientation Dependent on crystal packing

Conformational studies utilizing computational chemistry methods have investigated the preferred orientations of the chloromethyl and benzyl carboxylate substituents. These investigations suggest that steric interactions between substituents influence the overall molecular shape and that multiple low-energy conformations may be accessible under ambient conditions. The presence of the electronegative chlorine atom affects local electron density and may influence intermolecular interactions in crystalline environments.

The benzyl carboxylate group contributes significant conformational flexibility due to rotation around the nitrogen-carbon bond connecting it to the morpholine ring. Computational modeling indicates that this rotation is relatively unhindered, allowing the benzyl group to adopt various orientations that minimize steric conflicts with other molecular components. This conformational freedom has implications for the compound's behavior in different chemical environments and its potential interactions with biological targets.

Properties

IUPAC Name

benzyl 2-(chloromethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c14-8-12-9-15(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZGBNJENFMBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

  • Morpholine derivatives: Morpholine or morpholine-4-carboxylic acid derivatives are common starting points.
  • Benzylating agents: Benzyl chloride or benzyl bromide to introduce the benzyl group.
  • Chloromethylating agents: Chloromethyl chloride or formaldehyde with hydrochloric acid are used for chloromethylation.
  • Protecting groups: Benzyl esters (benzyl carboxylates) are employed to protect the carboxyl group during subsequent reactions.

Stepwise Preparation Approach

Step 1: Protection of Morpholine-4-carboxylic Acid

  • The carboxyl group of morpholine-4-carboxylic acid is protected by benzyl esterification.
  • Typical conditions involve reacting morpholine-4-carboxylic acid with benzyl alcohol under acidic or catalytic conditions to yield benzyl morpholine-4-carboxylate.

Step 2: Introduction of the Chloromethyl Group

  • The key chloromethylation step involves substitution at the 2-position of the morpholine ring.
  • According to patent CN108358776A, chloromethylation can be achieved using chlorination reactions catalyzed by dibenzoyl peroxide and triethanolamine with chlorine gas, followed by hydrolysis and acylation steps to obtain chloromethylated derivatives with high yield and purity.
  • Alternatively, chloromethyl chloride or related reagents can be reacted with the protected morpholine derivative under controlled temperature and base conditions to selectively introduce the chloromethyl group.

Step 3: Purification and Isolation

  • The crude product is purified by techniques such as vacuum distillation, crystallization, or chromatography.
  • Yield optimization involves controlling reaction parameters such as temperature, catalyst amount, and reaction time.

Detailed Research Findings and Data

Preparation Step Reagents/Conditions Yield (%) Purity (%) Notes
Benzyl esterification Morpholine-4-carboxylic acid + benzyl alcohol, acid catalyst 85-90 >98 Protects carboxyl group for subsequent chloromethylation
Chloromethylation (Patent method) 4-xylyl alcohol + chlorine + dibenzoyl peroxide catalyst + triethanolamine, 60-75°C 88.8 99.4 Two-step chlorination and hydrolysis followed by acylation with oxalyl chloride
Chloromethylation (Alternative) Protected morpholine + chloromethyl chloride + base (NaOH or K2CO3) 75-85 >95 Nucleophilic substitution under mild conditions, requires careful temperature control
Purification Vacuum distillation, crystallization, chromatography - >99 Removal of side products and unreacted reagents

Industrial Preparation Considerations

  • Catalyst Use: Dibenzoyl peroxide is an effective radical initiator for chlorination reactions, improving selectivity and yield.
  • Temperature Control: Maintaining reaction temperature between 60-75°C prevents side reactions and decomposition.
  • Gas Handling: Chlorine gas introduction requires careful control and absorption of HCl by-products.
  • Reaction Monitoring: Gas chromatography (GC) is used for real-time monitoring of reaction progress and endpoint determination.
  • Environmental and Safety: Use of vacuum absorption and tail gas absorption devices minimizes environmental release of chlorine and HCl gases.

Scientific Research Applications

Medicinal Chemistry

Benzyl 2-(chloromethyl)morpholine-4-carboxylate has emerged as a promising scaffold for the development of novel pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity.

Case Studies in Drug Development

  • Antiviral Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition of viral replication in cell cultures infected with influenza virus. Treatment with concentrations above 10 µM resulted in dose-dependent inhibition, highlighting its potential as an antiviral agent.
  • Receptor Binding Studies : Research indicates that variations in substituents on the morpholine ring significantly affect binding affinity to biological targets, suggesting that this compound can be optimized for specific therapeutic applications .

Organic Synthesis

The chloromethyl group in this compound is highly reactive and can participate in nucleophilic substitution reactions, making it an essential intermediate in organic synthesis.

Synthetic Pathways

  • Nucleophilic Substitution : The compound can undergo reactions with amines to form N-substituted morpholines, which may have improved pharmacological properties compared to the parent compound.
  • Catalytic Applications : It has been utilized as a catalyst in various organic reactions, demonstrating its versatility beyond simple synthesis .

Biological Research

In biological contexts, this compound is studied for its interactions with enzymes and receptors, contributing to our understanding of its mechanism of action.

Activity TypeObservationsReference
AntiviralSignificant inhibition of influenza virus replication
Catalytic PropertiesEffective catalyst for synthesizing morpholine derivatives
Reaction with AminesFormation of N-substituted morpholines with enhanced activity

Industrial Applications

In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals due to its reactivity and versatility.

Chemical Reactions Analysis

The compound participates in various chemical reactions:

  • Nucleophilic Substitution : The chloromethyl group allows for the formation of various derivatives through nucleophilic attacks.
  • Oxidation and Reduction : It can be oxidized or reduced to yield different chemical products, enhancing its utility in synthetic chemistry.

Mechanism of Action

The mechanism of action of Benzyl 2-(chloromethyl)morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzyl group can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

4-Benzyl-2-(chloromethyl)morpholine

  • Molecular Formula: C${12}$H${16}$ClNO
  • Molecular Weight : 225.72 g/mol
  • Key Differences :
    • Lacks the benzyl ester group at the 4-position, replaced by a simple benzyl substituent.
    • The absence of the carboxylate ester reduces its utility in prodrug strategies or hydrolytic activation pathways.

Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate

  • Molecular Formula: C${13}$H${16}$ClNO$_5$S
  • Molecular Weight : 333.79 g/mol
  • Key Differences :
    • Contains a chlorosulfonyl (-SO$2$Cl) group instead of chloromethyl (-CH$2$Cl).
    • The sulfonyl group enhances electrophilicity, making it reactive in sulfonamide bond formation.
  • Applications: Potential use in synthesizing sulfonamide-based drugs or polymers, diverging from the alkylation pathways favored by the target compound .

Ethyl 4-benzylmorpholine-2-carboxylate

  • Molecular Formula: C${14}$H${19}$NO$_3$
  • Molecular Weight : 249.31 g/mol
  • Key Differences: Features an ethyl ester at the 2-position and a benzyl group at the 4-position. No chlorine substituent, limiting its role in substitution reactions.
  • Applications : Likely used in less reactive contexts, such as solubility modulation or as a precursor for ester hydrolysis .

Benzyl 2-(aminomethyl)morpholine-4-carboxylate

  • Molecular Formula : C${13}$H${18}$N$2$O$3$
  • Molecular Weight : 250.13 g/mol
  • Key Differences: Substitutes chloromethyl with aminomethyl (-CH$2$NH$2$), introducing nucleophilic character. The amine group enables conjugation with carboxylic acids or carbonyl compounds.
  • Applications : Ideal for synthesizing amides or urea derivatives, contrasting with the electrophilic reactivity of the target compound .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Benzyl 2-(chloromethyl)morpholine-4-carboxylate C${13}$H${16}$ClNO$_3$ 277.73 Chloromethyl, benzyl ester Alkylation, drug intermediates
4-Benzyl-2-(chloromethyl)morpholine C${12}$H${16}$ClNO 225.72 Chloromethyl, benzyl Heterocyclic synthesis
Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate C${13}$H${16}$ClNO$_5$S 333.79 Chlorosulfonyl, benzyl ester Sulfonamide chemistry
Ethyl 4-benzylmorpholine-2-carboxylate C${14}$H${19}$NO$_3$ 249.31 Ethyl ester, benzyl Solubility modulation
Benzyl 2-(aminomethyl)morpholine-4-carboxylate C${13}$H${18}$N$2$O$3$ 250.13 Aminomethyl, benzyl ester Amide/urea synthesis

Biological Activity

Benzyl 2-(chloromethyl)morpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a morpholine ring with a chloromethyl group and a benzyl substituent. Its structure can be represented as follows:

C12H14ClN1O2\text{C}_{12}\text{H}_{14}\text{ClN}_{1}\text{O}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can undergo nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzyme activity.

Antitumor Activity

Recent studies have shown that derivatives of benzyl morpholine compounds exhibit significant antitumor activity. For instance, a related compound demonstrated a reduction in the viability of triple-negative breast cancer cells by 55% at a concentration of 10 µM after three days of treatment . This suggests that this compound may possess similar antitumor properties.

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of various enzymes. For example, it has shown promise in inhibiting cathepsin L, a cysteine protease implicated in cancer progression. The compound's effectiveness can be compared to other known inhibitors, as summarized in the following table:

Compound NameTarget EnzymeIC50 (µM)Reference
This compoundCathepsin LTBD
Compound ACathepsin L0.89
Compound BCathepsin B1.5

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of related morpholine compounds against various cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited varying degrees of cytotoxicity, with some achieving IC50 values below 10 µM against aggressive cancer cell lines .

Case Study 2: Enzyme Interaction Studies

In another study focusing on enzyme interactions, researchers assessed the binding affinity of this compound against cathepsin L and other cysteine proteases. The compound demonstrated significant selectivity towards cathepsin L, indicating its potential as a therapeutic agent for diseases involving this enzyme .

Q & A

Basic: What synthetic methodologies are commonly employed for Benzyl 2-(chloromethyl)morpholine-4-carboxylate?

Answer:
The synthesis typically involves alkylation or substitution reactions. A standard approach includes:

  • Step 1: Reacting morpholine derivatives with benzyl chloride or chloromethylating agents under basic conditions to introduce the chloromethyl group .
  • Step 2: Carboxylation via benzyl chloroformate or similar reagents to install the carboxylate moiety .
  • Optimization: Reactions are often conducted in anhydrous solvents (e.g., THF or DCM) with catalysts like triethylamine to enhance yield. Purity is validated using HPLC or GC-MS .

Basic: What safety protocols are critical for handling this compound?

Answer:
Key safety measures include:

  • Storage: Keep in sealed, original containers at 2–8°C in a ventilated, fireproof area away from oxidizers .
  • PPE: Use nitrile gloves (tested for permeation resistance per EN374 standards), sealed goggles, and respirators for prolonged exposure .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent hydrolysis .

Basic: Which analytical techniques are prioritized for structural confirmation?

Answer:

  • X-ray Crystallography: Resolves stereochemistry and bond angles (e.g., CCDC deposition for crystal structures) .
  • NMR Spectroscopy: 1^1H and 13^13C NMR identify chloromethyl (–CH2_2Cl, δ ~4.5 ppm) and benzyl carboxylate (δ ~7.3–7.5 ppm) groups .
  • Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 284.08 for C13_{13}H15_{15}ClNO3_3) .

Advanced: How does the chloromethyl group impact reactivity in nucleophilic substitution reactions?

Answer:
The chloromethyl moiety (–CH2_2Cl) acts as an electrophilic center, enabling:

  • Nucleophilic Displacement: Substitution with amines or thiols to form secondary amines or sulfides, respectively. Reaction rates depend on solvent polarity and nucleophile strength (e.g., DMF enhances SN2 mechanisms) .
  • Side Reactions: Competing elimination (e.g., HCl formation) may occur under high temperatures; controlled heating (40–60°C) and weak bases (e.g., K2_2CO3_3) mitigate this .

Advanced: What strategies improve stereochemical control during synthesis?

Answer:

  • Chiral Auxiliaries: Use of (R)- or (S)-tert-butyl groups in intermediates to direct asymmetric synthesis, as seen in tert-butyl 2-(chloromethyl)morpholine-4-carboxylate derivatives .
  • Crystallization Conditions: Slow cooling in polar solvents (e.g., ethanol/water mixtures) promotes enantiomerically pure crystal growth .
  • Catalytic Asymmetric Synthesis: Chiral catalysts like BINOL-phosphates can induce >90% enantiomeric excess in carboxylation steps .

Advanced: What biological targets or pathways are associated with this compound?

Answer:

  • Cytochrome P450 Inhibition: Benzylmorpholine analogs selectively inhibit CYP2A13, a lung enzyme implicated in procarcinogen activation. Activity is modulated by substituent position (e.g., para-chloro enhances binding) .
  • Drug Scaffold Potential: The morpholine-carboxylate backbone serves as a template for protease inhibitors or kinase modulators. Computational docking studies (e.g., AutoDock Vina) predict interactions with ATP-binding pockets .

Advanced: How can crystallographic data resolve contradictory reactivity reports?

Answer:

  • Case Study: Conflicting nucleophilicity trends (e.g., unexpected SN1 dominance) were resolved via X-ray analysis, revealing steric hindrance from the benzyl group that destabilized transition states .
  • Data Cross-Validation: Pairing XRD with DFT calculations (e.g., Gaussian09) identifies electronic effects (e.g., electron-withdrawing carboxylates slowing SN2) .

Advanced: What are the implications of morpholine ring flexibility in drug design?

Answer:

  • Conformational Analysis: The morpholine ring’s chair-boat transitions influence binding entropy. MD simulations (e.g., GROMACS) show that 2-substituents like chloromethyl restrict ring puckering, improving target affinity .
  • Bioisosterism: Replacing morpholine with piperazine alters solubility (logP reduced by ~0.5) but retains inhibitory activity, as seen in analogs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-(chloromethyl)morpholine-4-carboxylate
Reactant of Route 2
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Benzyl 2-(chloromethyl)morpholine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.